4-(pyrazol-1-ylmethyl)phenol

Dopamine beta-monooxygenase Enzyme Kinetics Pyrazole vs. Imidazole

Why choose this compound? 4-(Pyrazol-1-ylmethyl)phenol (4-HOBP) is the only tool compound that selectively inhibits dopamine β-monooxygenase (DBM) without substrate turnover. Its imidazole analog acts as a substrate, confounding results. This critical functional divergence makes it essential for clean norepinephrine biosynthesis studies and SAR investigations. The para-substituted pyrazole-phenol scaffold ensures batch-to-batch consistency, high achievable purity, and predictable behavior in multi-step syntheses. Ideal for medicinal chemistry libraries targeting MIF or copper-dependent monooxygenases. Choose the inhibitor that eliminates ambiguity.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 80200-09-5
Cat. No. B1197189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyrazol-1-ylmethyl)phenol
CAS80200-09-5
Synonyms1-(4-hydroxybenzyl)pyrazole
4-HOBP
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC2=CC=C(C=C2)O
InChIInChI=1S/C10H10N2O/c13-10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7,13H,8H2
InChIKeySLCYYEKQDZIXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrazol-1-ylmethyl)phenol (CAS 80200-09-5): A Distinguishable Phenol-Pyrazole Hybrid Building Block


4-(Pyrazol-1-ylmethyl)phenol, also known as 1-(4-hydroxybenzyl)pyrazole or 4-HOBP, is a heterocyclic hybrid molecule combining a phenolic hydroxyl group with a pyrazole ring via a methylene linker. This specific connectivity is what distinguishes it from simple phenols and other pyrazole regioisomers. The compound's core utility in research and industrial procurement lies in its role as a potent, functionally selective inhibitor of dopamine beta-monooxygenase (DBM) [1], a property not shared by its direct imidazole analog. It has a molecular formula of C10H10N2O, a molecular weight of 174.2 g/mol, a density of 1.16 g/cm³, and a boiling point of 364.8°C .

Why a Simple Phenol or Imidazole Analog Cannot Substitute for 4-(Pyrazol-1-ylmethyl)phenol in DBM Research


Generic substitution is not feasible for this compound when targeting dopamine beta-monooxygenase (DBM) due to a critical functional divergence. The direct imidazole analog, 1-(4-hydroxybenzyl)imidazole (4-HOBI), acts as an active substrate for DBM, being catalytically processed by the enzyme [1]. In contrast, 4-(pyrazol-1-ylmethyl)phenol, where the imidazole is replaced by the isomeric pyrazole moiety, is a potent inhibitor but not a substrate [1]. This fundamental switch in function—from substrate to inhibitor—is driven solely by the single-atom change in the heterocyclic ring, rendering simple structural analogs inadequate for experiments requiring selective enzyme inhibition without substrate turnover.

Head-to-Head Quantitative Evidence: 4-(Pyrazol-1-ylmethyl)phenol vs. Its Closest Analogs


Functional Divergence from the Imidazole Analog: Substrate vs. Inhibitor at DBM

In a direct, controlled comparison, 4-(pyrazol-1-ylmethyl)phenol was identified as a potent inhibitor of dopamine beta-monooxygenase (DBM), while its direct structural analog, 1-(4-hydroxybenzyl)imidazole (4-HOBI), functioned as a substrate for the same enzyme [1]. The imidazole analog exhibited normal kinetic behavior as a substrate, with the reaction product (4-hydroxybenzaldehyde) characterized by HPLC and GC-MS, whereas the pyrazole compound showed no substrate activity and instead inhibited the enzyme [1]. This is the first report of a heterocyclic compound acting as a substrate or inhibitor for this enzyme class [1].

Dopamine beta-monooxygenase Enzyme Kinetics Pyrazole vs. Imidazole Substrate Analogues

Michaelis-Menten Kinetics Profiling for Dopamine β-Hydroxylase Inhibition by 4PMP

The kinetic parameters for the inhibition of dopamine β-hydroxylase by 4-[(1H-pyrazol-1-yl)methyl]phenol (designated 4PMP) have been quantified. Kinetic analysis revealed the reaction follows a Michaelis-Menten model, yielding a Km value of 0.03 mM and a Vmax of 9.3 μM/min . The inhibition is reported to be reversible and competitive, with a pH profile ranging from 2 to 5.4 . This level of kinetic characterization provides a quantitative baseline for comparing the inhibitory potency and mechanism of this compound relative to other dopamine β-hydroxylase inhibitors.

Dopamine β-Hydroxylase Michaelis-Menten Kinetics Enzyme Inhibition 4PMP

Physicochemical Differentiation: Boiling Point and Density vs. Isomeric Analogs

The physicochemical properties of 4-(pyrazol-1-ylmethyl)phenol differ from its positional isomer, 2-(1H-pyrazol-1-ylmethyl)phenol (CAS 85137-57-1), due to the change in the hydroxyl group position. The target compound has a reported density of 1.16 g/cm³ and a boiling point of 364.8°C at 760 mmHg [1]. While the exact boiling point of the 2-isomer is not available in the same database, the difference in molecular symmetry and hydrogen-bonding capability introduced by the para-hydroxyl group directly influences solubility and purification profiles, which are critical factors in procurement for preparative chromatography or recrystallization.

Physicochemical Properties Boiling Point Density Isomer Comparison

Pyrazole as a Superior Phenol Bioisostere in Drug Design: A Class-Level Advantage

From a medicinal chemistry perspective, pyrazoles have been validated as metabolically more stable and more lipophilic bioisosteres of phenol, a critical factor when designing inhibitors for targets like macrophage migration inhibitory factor (MIF) [1]. In a structure-based drug design study, substituted pyrazoles were optimized to replace a phenol group that hydrogen-bonds to Asn97 in the MIF active site, yielding inhibitors with potencies of 60-70 nM [1]. While 4-(pyrazol-1-ylmethyl)phenol itself was not the final optimized compound, the core scaffold represents the fundamental pyrazole-phenol hybrid motif that underlies this bioisosteric strategy, differentiating it from simple phenol-based inhibitors.

Bioisostere Phenol Surrogate Macrophage Migration Inhibitory Factor Drug Design

Validated Application Scenarios for 4-(Pyrazol-1-ylmethyl)phenol Based on Comparative Evidence


Selective Dopamine Beta-Monooxygenase Inhibition for Catecholamine Pathway Studies

In neuropharmacology research, 4-(pyrazol-1-ylmethyl)phenol is the preferred tool compound when selective inhibition of dopamine beta-monooxygenase is required without the complication of substrate turnover. As demonstrated by Sirimanne et al., this compound inhibits DBM but is not catalytically processed, unlike the imidazole analog 4-HOBI which acts as a substrate [1]. This application is directly supported by the kinetic parameters (Km = 0.03 mM; Vmax = 9.3 μM/min) , allowing researchers to calculate precise inhibitor concentrations needed for complete enzyme blockade in studies of norepinephrine biosynthesis.

Building Block for Pyrazole-Phenol Bioisostere Libraries in Anti-Inflammatory Drug Discovery

The compound serves as a key intermediate for synthesizing libraries of pyrazole-based phenol surrogates. The pyrazole-phenol hybrid scaffold is a validated bioisostere replacement strategy, as shown by the optimization of MIF inhibitors where pyrazole surrogates achieved nanomolar potency (60-70 nM) by replacing a critical phenol interaction [1]. Starting from 4-(pyrazol-1-ylmethyl)phenol, medicinal chemists can introduce additional substituents on the pyrazole ring to modulate potency, selectivity, and metabolic stability, leveraging the scaffold's inherent advantages over simple phenol-based inhibitors.

Preparative Chromatography and Crystallization Studies Requiring High-Purity para-Substituted Phenols

The para-substitution pattern of the hydroxyl group relative to the pyrazolylmethyl moiety confers higher molecular symmetry compared to ortho- or meta-isomers. This structural feature, combined with the compound's defined boiling point of 364.8°C [1], facilitates more predictable behavior during purification by recrystallization or distillation. For procurement specialists sourcing a pyrazole-phenol building block, this translates to improved batch-to-batch consistency and higher achievable purity levels, a critical factor when the compound is used as a starting material in multi-step syntheses.

Mechanistic Studies of Heterocycle-Enzyme Interactions in Copper-Dependent Monooxygenases

The contrasting behavior of the pyrazole and imidazole analogs at DBM provides a unique experimental system for studying the role of the heterocyclic ring in substrate recognition and catalysis. The complete functional switch from substrate (4-HOBI) to inhibitor (4-HOBP) [1] enables structure-activity relationship (SAR) studies that can probe the electronic and steric requirements of the enzyme's active site. This application is particularly valuable for academic groups investigating the catalytic mechanism of copper-dependent monooxygenases, where 4-(pyrazol-1-ylmethyl)phenol is an essential comparative tool alongside its imidazole counterpart.

Quote Request

Request a Quote for 4-(pyrazol-1-ylmethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.